N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide
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Description
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Sulfonamides, including compounds like "N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide," play a crucial role in the synthesis of novel cyclic compounds. These entities serve as versatile moieties in organic syntheses, leading to the development of functional molecules and pharmaceuticals. The sequential application of Nicholas and Pauson-Khand reactions for synthesizing unique polyheterocyclic compounds demonstrates the chemical versatility and potential for creating diverse structures with sulfonamide derivatives (Kaneda, 2020).
Pharmacological Applications
Sulfonamide derivatives have shown broad bioactive spectra and medicinal applications, ranging from antimicrobial to anticancer agents. Their structural modifications have resulted in compounds with significant development value, indicating a promising area for drug discovery and development. This suggests a potential research path for exploring "this compound" in similar contexts (He Shichao et al., 2016).
Environmental and Analytical Chemistry
The review on the occurrence, fate, and behavior of parabens in aquatic environments, though not directly related, illustrates the environmental relevance of synthetic compounds and their degradation products. Such studies underscore the importance of understanding the environmental impact of chemical compounds, including those related to sulfonamide structures (Haman et al., 2015).
Advanced Materials and Applications
Research into the adsorption of methylene blue using low-cost adsorbents highlights the application of sulfonamide derivatives in materials science, particularly in the development of adsorbents for wastewater treatment. This demonstrates the utility of sulfonamide compounds in environmental remediation efforts (Rafatullah et al., 2010).
Properties
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-10-12-17(13-11-15)28(26,27)22-14-20-18-8-4-5-9-19(18)21(25)24(23-20)16-6-2-3-7-16/h4-5,8-13,16,22H,2-3,6-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAJCUXFZYGADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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